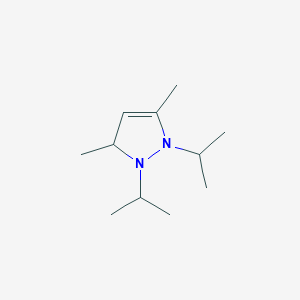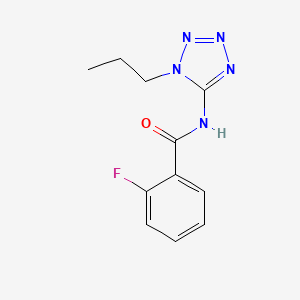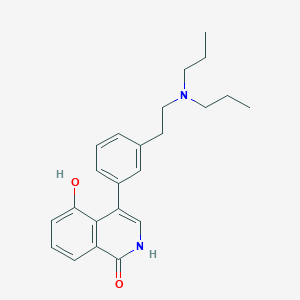
Acetic acid--4-(hydroxymethyl)cyclohexyl acetate (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–4-(hydroxymethyl)cyclohexyl acetate (1/1) is a chemical compound that combines the properties of acetic acid and cyclohexyl acetate This compound is of interest due to its unique structure, which includes both an acetic acid moiety and a cyclohexyl acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid–4-(hydroxymethyl)cyclohexyl acetate (1/1) typically involves the esterification of cyclohexene with acetic acid. This reaction can be carried out using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of acetic acid–4-(hydroxymethyl)cyclohexyl acetate (1/1) can be optimized using reactive distillation techniques. This method involves the use of a side-reactor column configuration, which includes a vacuum column coupled with atmospheric side reactors. This setup helps overcome thermodynamic restrictions and improves the yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Acetic acid–4-(hydroxymethyl)cyclohexyl acetate (1/1) can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols under acidic or basic
Propriétés
Numéro CAS |
501923-01-9 |
|---|---|
Formule moléculaire |
C11H20O5 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
acetic acid;[4-(hydroxymethyl)cyclohexyl] acetate |
InChI |
InChI=1S/C9H16O3.C2H4O2/c1-7(11)12-9-4-2-8(6-10)3-5-9;1-2(3)4/h8-10H,2-6H2,1H3;1H3,(H,3,4) |
Clé InChI |
VPPFEZNABKFCPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)OC1CCC(CC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




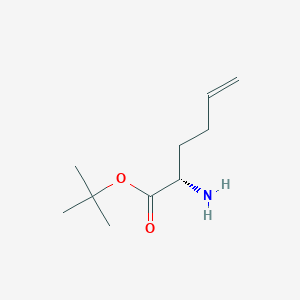
![7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12590886.png)
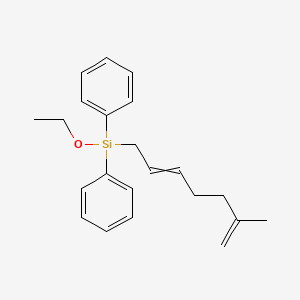
![2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide](/img/structure/B12590894.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12590911.png)

![N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12590921.png)

